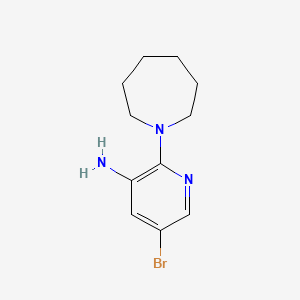

2-(Azepan-1-yl)-5-bromopyridin-3-amine

CAS No.: 1226192-85-3

Cat. No.: VC2554521

Molecular Formula: C11H16BrN3

Molecular Weight: 270.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1226192-85-3 |

|---|---|

| Molecular Formula | C11H16BrN3 |

| Molecular Weight | 270.17 g/mol |

| IUPAC Name | 2-(azepan-1-yl)-5-bromopyridin-3-amine |

| Standard InChI | InChI=1S/C11H16BrN3/c12-9-7-10(13)11(14-8-9)15-5-3-1-2-4-6-15/h7-8H,1-6,13H2 |

| Standard InChI Key | VBGIVHVGZHLUDT-UHFFFAOYSA-N |

| SMILES | C1CCCN(CC1)C2=C(C=C(C=N2)Br)N |

| Canonical SMILES | C1CCCN(CC1)C2=C(C=C(C=N2)Br)N |

Introduction

Chemical Identity and Structural Characteristics

2-(Azepan-1-yl)-5-bromopyridin-3-amine is a pyridine derivative characterized by a bromine substituent at the 5-position, an amino group at the 3-position, and an azepane ring attached at the 2-position. The compound's structure creates a versatile scaffold that can be utilized in various synthetic transformations.

The formal identification parameters of this compound are summarized in Table 1.

Table 1: Chemical Identity Parameters

| Parameter | Value |

|---|---|

| CAS Number | 1226192-85-3 |

| Molecular Formula | C₁₁H₁₆BrN₃ |

| Molecular Weight | 270.17 g/mol |

| IUPAC Name | 2-(1-azepanyl)-5-bromo-3-pyridinamine |

| SMILES | C1CCCN(CC1)C2=C(C=C(C=N2)Br)N |

| InChI | 1S/C11H16BrN3/c12-9-7-10(13)11(14-8-9)15-5-3-1-2-4-6-15/h7-8H,1-6,13H2 |

| InChIKey | VBGIVHVGZHLUDT-UHFFFAOYSA-N |

| MDL Number | MFCD14600440 |

The compound contains several functional groups that contribute to its chemical reactivity and potential applications in synthesis:

-

A pyridine ring as the core structure

-

A bromine atom at position 5, which provides a site for various coupling reactions

-

A primary amino group at position 3

-

An azepane (seven-membered saturated heterocycle) connected at the 2-position of the pyridine ring

This combination of features makes the compound suitable as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications .

Physical Properties

The physical properties of 2-(Azepan-1-yl)-5-bromopyridin-3-amine are critical for handling, storage, and application in chemical processes. These properties are summarized in Table 2.

Table 2: Physical Properties

| Property | Value |

|---|---|

| Physical State | Solid |

| Color | Not specified in available data |

| Melting Point | 73-75°C |

| Boiling Point | Not available in current literature |

| Solubility | Soluble in common organic solvents (exact solubility parameters not available) |

| Storage Conditions | Recommended storage in a dry place in a closed container |

The relatively low melting point of 73-75°C indicates that the compound can be easily manipulated for various chemical transformations under mild heating conditions .

Spectroscopic Data and Characterization

Spectroscopic data provides essential information for confirming the structure and purity of 2-(Azepan-1-yl)-5-bromopyridin-3-amine. While comprehensive spectral data for this specific compound is limited in the available literature, typical characterization methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Mass Spectrometry

-

Infrared Spectroscopy

-

Elemental Analysis

For structurally similar compounds, such as 2-amino-5-bromo-3-iodopyridine, NMR data has been reported as:

Mass spectrometry data for related compounds provides molecular weight confirmation, with characteristic isotope patterns due to the presence of bromine .

Applications and Research Significance

2-(Azepan-1-yl)-5-bromopyridin-3-amine serves as a versatile small molecule scaffold with several potential applications in pharmaceutical research and chemical synthesis .

Pharmaceutical Intermediates

The compound is primarily utilized as an intermediate in the synthesis of bioactive molecules. The presence of the bromine atom at the 5-position provides a reactive site for further functionalization through various coupling reactions, including:

-

Suzuki-Miyaura coupling

-

Buchwald-Hartwig amination

-

Sonogashira coupling

-

Heck reactions

These transformations can lead to complex molecules with potential pharmaceutical applications .

Research Applications

In research settings, 2-(Azepan-1-yl)-5-bromopyridin-3-amine is employed in:

-

Medicinal chemistry programs for drug discovery

-

Structure-activity relationship studies

-

Development of novel synthetic methodologies

The compound's structural features make it particularly interesting for research in heterocyclic chemistry, with applications extending to biomedical research and pharmaceutical development .

| Classification | Details |

|---|---|

| GHS Pictogram | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaled |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray P270: Do not eat, drink or smoke when using this product P280: Wear protective gloves/protective clothing/eye protection/face protection P402 + P404: Store in a dry place. Store in a closed container |

| Storage Requirements | Store in a dry place in a closed container |

The compound is designated for research and development purposes only and should be handled by trained personnel in appropriate laboratory settings .

Safety measures when handling this compound include:

-

Use of personal protective equipment (gloves, lab coat, safety glasses)

-

Working in a well-ventilated area or fume hood

-

Avoiding inhalation, ingestion, or skin contact

-

Proper disposal of waste in accordance with local regulations

| Parameter | Specification |

|---|---|

| Purity | ≥95% (typical) |

| Form | Solid |

| Quality Control | Verified by analytical methods including HPLC, NMR, and/or MS |

| Packaging | Typically available in research quantities (mg to gram scale) |

| Use Restriction | For research and development only, not for human use or consumption |

The compound is generally offered with supporting documentation, including certificates of analysis and safety data sheets, to ensure quality and facilitate proper handling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume